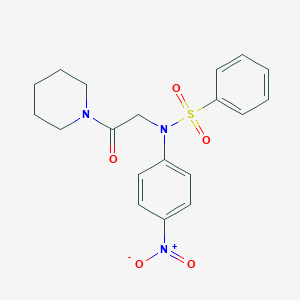![molecular formula C17H7Br2ClF3N5OS B403475 3-bromo-5-(4-bromothiophen-2-yl)-N-(2-chloropyridin-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403475.png)
3-bromo-5-(4-bromothiophen-2-yl)-N-(2-chloropyridin-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-5-(4-bromothiophen-2-yl)-N-(2-chloropyridin-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-(4-bromothiophen-2-yl)-N-(2-chloropyridin-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The starting materials often include halogenated aromatic compounds and heterocyclic precursors. The key steps in the synthesis may involve:
Halogenation: Introduction of bromine atoms into the aromatic ring.
Cyclization: Formation of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions.
Substitution: Introduction of the thienyl and pyridinyl groups through nucleophilic substitution reactions.
Amidation: Formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-bromo-5-(4-bromothiophen-2-yl)-N-(2-chloropyridin-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of functional groups.
Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-bromo-5-(4-bromothiophen-2-yl)-N-(2-chloropyridin-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-bromo-5-(4-bromothiophen-2-yl)-N-(2-chloropyridin-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of halogen atoms and heterocyclic groups can enhance its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidines with different substituents, such as:
- 3-bromo-5-(4-chloro-2-thienyl)-N-(2-chloro-3-pyridinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- 3-bromo-5-(4-bromo-2-thienyl)-N-(2-chloro-3-pyridinyl)-7-(methyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Uniqueness
The uniqueness of 3-bromo-5-(4-bromothiophen-2-yl)-N-(2-chloropyridin-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide lies in its specific combination of halogen atoms and heterocyclic groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C17H7Br2ClF3N5OS |
|---|---|
Molekulargewicht |
581.6g/mol |
IUPAC-Name |
3-bromo-5-(4-bromothiophen-2-yl)-N-(2-chloropyridin-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C17H7Br2ClF3N5OS/c18-7-4-10(30-6-7)9-5-11(17(21,22)23)28-15(25-9)12(19)13(27-28)16(29)26-8-2-1-3-24-14(8)20/h1-6H,(H,26,29) |
InChI-Schlüssel |
LIIQTXCYCBNHMR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)Cl)NC(=O)C2=NN3C(=CC(=NC3=C2Br)C4=CC(=CS4)Br)C(F)(F)F |
Kanonische SMILES |
C1=CC(=C(N=C1)Cl)NC(=O)C2=NN3C(=CC(=NC3=C2Br)C4=CC(=CS4)Br)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,4-dimethylphenyl)-2-[(4-fluorophenyl)(phenylsulfonyl)amino]acetamide](/img/structure/B403394.png)
![Ethyl 4-({[(4-fluorophenyl)(phenylsulfonyl)amino]acetyl}amino)benzoate](/img/structure/B403396.png)

![N-(3,4-dichlorophenyl)-2-[(4-fluorophenyl)(phenylsulfonyl)amino]acetamide](/img/structure/B403398.png)
![N-[2-(ethyloxy)phenyl]-2-[(4-fluorophenyl)(phenylsulfonyl)amino]acetamide](/img/structure/B403399.png)
![2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(1-phenylethyl)acetamide](/img/structure/B403401.png)
![2-[{4-nitrophenyl}(phenylsulfonyl)amino]-N-{[4-(methyloxy)phenyl]methyl}acetamide](/img/structure/B403402.png)
![N-(2-ethylphenyl)-2-[{4-nitrophenyl}(phenylsulfonyl)amino]acetamide](/img/structure/B403404.png)
![2-[{4-nitrophenyl}(phenylsulfonyl)amino]-N-phenylacetamide](/img/structure/B403406.png)
![N-{2-[3,4-bis(methyloxy)phenyl]ethyl}-2-[{4-nitrophenyl}(phenylsulfonyl)amino]acetamide](/img/structure/B403407.png)
![2-[Benzenesulfonyl-(4-nitro-phenyl)-amino]-N-(4-methoxy-phenyl)-acetamide](/img/structure/B403408.png)
![N-(4-acetylphenyl)-2-[{4-nitrophenyl}(phenylsulfonyl)amino]acetamide](/img/structure/B403413.png)
![Ethyl 4-({[{4-nitrophenyl}(phenylsulfonyl)amino]acetyl}amino)benzoate](/img/structure/B403414.png)
![N-(2,4-dimethylphenyl)-2-[(4-nitrophenyl)(phenylsulfonyl)amino]acetamide](/img/structure/B403415.png)
